molecular formula C7H4BrN3O B8431708 2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one

2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one

Cat. No.: B8431708
M. Wt: 226.03 g/mol
InChI Key: LCXVYZJPRGTCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a bromine atom at the second position and a hydroxyl group at the sixth position of the pyridopyrimidine ring. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Bromination: The aromatic ring of 2-aminonicotinonitrile is brominated using bromine or a brominating agent to introduce the bromine atom at the second position.

    Condensation: The brominated intermediate undergoes condensation with formamide or a similar reagent to form the pyrimidine ring.

    Cyclization: The resulting intermediate undergoes cyclization to form the pyridopyrimidine core.

    Hydroxylation: Finally, the hydroxyl group is introduced at the sixth position through a hydroxylation reaction.

Microwave irradiation can be used in the last two steps to improve yields and reduce the formation of undesirable by-products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alkyl group.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution Products: Various substituted pyridopyrimidines.

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alkyl derivatives.

Scientific Research Applications

2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly tyrosine kinase inhibitors.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyrido[2,3-d]pyrimidine: Similar structure but with different substitution patterns.

    4-Chloropyrido[2,3-d]pyrimidine: Chlorine atom instead of bromine.

    Pyrido[2,3-d]pyrimidin-4-ol: Hydroxyl group at a different position.

Uniqueness

2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent tyrosine kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications .

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

2-bromo-5H-pyrido[3,2-d]pyrimidin-6-one

InChI

InChI=1S/C7H4BrN3O/c8-7-9-3-5-4(11-7)1-2-6(12)10-5/h1-3H,(H,10,12)

InChI Key

LCXVYZJPRGTCIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=CN=C(N=C21)Br

Origin of Product

United States

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